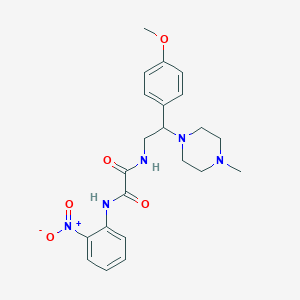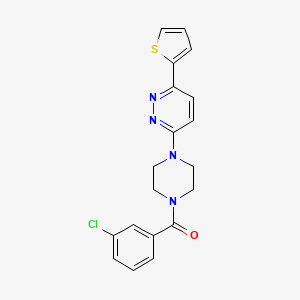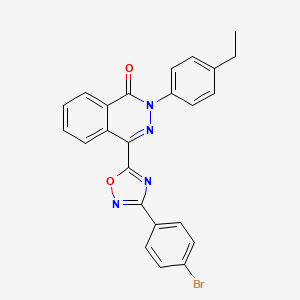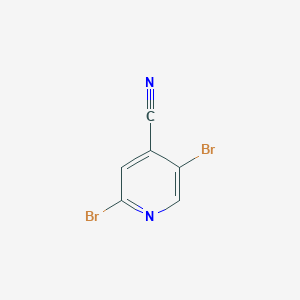
(4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Piperidine Derivatives in Drug Design
Piperidines are essential building blocks in medicinal chemistry. Their derivatives feature prominently in drug design, contributing to more than twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound falls within this category, making it relevant for drug development.
Synthesis Methods
Efficient and cost-effective methods for synthesizing substituted piperidines are crucial. Researchers have investigated intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination, to access diverse piperidine derivatives. These synthetic pathways provide valuable substrates for further exploration .
a. Anticancer Agents: Researchers have explored piperidine-containing compounds as potential anticancer agents. By modifying the substituents on the piperidine ring, scientists aim to enhance their cytotoxicity against cancer cells. Further studies are needed to evaluate their efficacy and safety .
b. Neurological Disorders: Piperidines have shown promise in treating neurological disorders. Their interactions with neurotransmitter receptors and ion channels make them relevant for conditions like Alzheimer’s disease, epilepsy, and neuropathic pain. Investigating the compound’s effects on these targets could yield valuable insights .
c. Anti-Inflammatory Activity: Certain piperidine derivatives exhibit anti-inflammatory properties. Researchers have studied their impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. These findings may contribute to the development of novel anti-inflammatory drugs .
d. Antiviral Agents: Given the ongoing global health challenges, antiviral research remains critical. Piperidine-based compounds have been investigated for their potential antiviral activity. Understanding their mechanisms of action and evaluating their efficacy against specific viruses could lead to new therapeutic options .
Future Prospects
As the field of piperidine research continues to evolve, scientists will explore additional applications. Whether in drug discovery, chemical biology, or materials science, this compound’s unique structure offers exciting possibilities. Researchers should collaborate to uncover its full potential.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Biochemical Pathways
Piperidine derivatives have been found to impact a wide range of pathways, depending on their specific targets
特性
IUPAC Name |
[2-(oxan-4-ylmethoxy)pyridin-4-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-21(25-9-2-18(3-10-25)29-20-14-22-7-8-24-20)17-1-6-23-19(13-17)28-15-16-4-11-27-12-5-16/h1,6-8,13-14,16,18H,2-5,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXNEFLEZWJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2989882.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)



![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methylpropyl)-2-oxopyridine-3-carboxamide;dihydrochloride](/img/structure/B2989895.png)
![3-But-2-ynyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2989897.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B2989899.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2989900.png)

